molecular formula C8H7FN2 B13025907 4-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine

4-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B13025907
M. Wt: 150.15 g/mol
InChI Key: WWHHZTOQUSAMIB-UHFFFAOYSA-N
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Description

4-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 4-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 2-bromo-5-iodopyridine, the cyclization precursor can be obtained, followed by base-mediated conversion to the pyrrolopyridine core . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

4-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

4-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for targeting specific biological pathways.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes. By inhibiting these receptors, the compound can interfere with signaling pathways involved in cell proliferation and migration .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

4-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C8H7FN2/c1-5-2-6-7(9)3-10-4-8(6)11-5/h2-4,11H,1H3

InChI Key

WWHHZTOQUSAMIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=NC=C2N1)F

Origin of Product

United States

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